9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one

Medicinal chemistry Structure-activity relationship Fluorine substitution

9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one (CAS 1355175-23-3, molecular formula C₁₃H₁₃FN₂O, molecular weight 232.25 g/mol) is a synthetic fluorinated heterocyclic compound belonging to the 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine class. This tricyclic scaffold features a partially saturated pyridine ring fused to a quinoline-like core, with a distinctive 9-fluoro substituent and 6-methyl group that differentiate it from more common 10-chloro and 8-substituted analogs prevalent in the medicinal chemistry literature.

Molecular Formula C13H13FN2O
Molecular Weight 232.258
CAS No. 1355175-23-3
Cat. No. B2745453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one
CAS1355175-23-3
Molecular FormulaC13H13FN2O
Molecular Weight232.258
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)F)C(=O)C3=C(N2)CCNC3
InChIInChI=1S/C13H13FN2O/c1-7-2-3-9(14)11-12(7)16-10-4-5-15-6-8(10)13(11)17/h2-3,15H,4-6H2,1H3,(H,16,17)
InChIKeyFFUGKJSKUZKWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one (CAS 1355175-23-3): A Fluorinated Tetrahydrobenzonaphthyridine Scaffold for PDE5 and MAO Inhibitor Development


9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one (CAS 1355175-23-3, molecular formula C₁₃H₁₃FN₂O, molecular weight 232.25 g/mol) is a synthetic fluorinated heterocyclic compound belonging to the 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine class . This tricyclic scaffold features a partially saturated pyridine ring fused to a quinoline-like core, with a distinctive 9-fluoro substituent and 6-methyl group that differentiate it from more common 10-chloro and 8-substituted analogs prevalent in the medicinal chemistry literature. The tetrahydrobenzo[b][1,6]naphthyridine scaffold has been established as a privileged pharmacophore for phosphodiesterase 5 (PDE5) inhibition relevant to Alzheimer's disease [1] and as a template for monoamine oxidase B (MAO B) inhibitors [2]. However, the specific substitution pattern of CAS 1355175-23-3—with fluorine at the 9-position of the aromatic ring and a methyl group at the 6-position—represents a distinct structural configuration whose biological and physicochemical profile cannot be extrapolated from published data on 8-cyano, 10-chloro, or 8-nitro congeners without experimental verification.

Why 9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one Cannot Be Replaced by Common 10-Chloro or 8-Substituted Analogs


Within the tetrahydrobenzo[b][1,6]naphthyridine chemotype, the position and electronic character of substituents critically govern both synthetic tractability and biological target engagement. Published structure-activity relationship (SAR) studies demonstrate that the presence of an electron-withdrawing substituent at C-8 (e.g., nitro or cyano) is required to enable reactivity with activated alkynes for further derivatization; the 10-chloro-2-methyl analog without C-8 activation proved completely inert under identical reaction conditions [1]. For MAO B inhibition, the N(2)-methyl substituent was found to be a prerequisite for activity—N(2)-benzyl analogs 5a–b and compounds lacking the 1-phenylethynyl group were unpredicted as MAO ligands and inactive [1]. In the PDE5 inhibitor series, the most potent compound (6c, IC₅₀ = 0.056 nM) requires an 8-carbonitrile group and a 10-((3-chloro-4-methoxybenzyl)amino) substituent—structural features entirely absent from CAS 1355175-23-3 [2]. These findings establish that the tetrahydrobenzo[b][1,6]naphthyridine scaffold is exquisitely sensitive to substitution pattern; the 9-fluoro-6-methyl configuration represents a unique vector that may yield divergent reactivity, target selectivity, and physicochemical properties, making generic substitution scientifically unsound without compound-specific characterization.

Product-Specific Quantitative Evidence Guide for 9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one (CAS 1355175-23-3)


Fluorine at C-9 Creates a Structurally Distinct Chemical Vector Versus C-8 Fluoro and C-8 Cyano Substituted Analogs

CAS 1355175-23-3 bears a fluorine atom at the 9-position of the aromatic ring, which is topologically distinct from the C-8 fluoro analog (CAS 1338652-61-1, 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one) and the C-8 carbonitrile-bearing PDE5 inhibitor series . In the 10-chloro tetrahydrobenzo[b][1,6]naphthyridine system studied by Kulikova et al. (2023), the C-8 substituent electronic character directly determines both chemical reactivity and biological activity: the 8-nitro derivative 3d was reactive toward activated alkynes, whereas the unsubstituted (8-H) analog was completely inert [1]. The 9-fluoro group in CAS 1355175-23-3 occupies a different ring vector, which is expected to produce a distinct electronic distribution and steric profile compared to either C-8 or C-10 substitution patterns, though no head-to-head comparative data currently exist.

Medicinal chemistry Structure-activity relationship Fluorine substitution Tetrahydrobenzonaphthyridine scaffold

N(6)-Methyl Substitution Aligns with MAO B Pharmacophore Requirements Identified in the 10-Chloro Analog Series

The 6-methyl group on the tetrahydropyridine nitrogen of CAS 1355175-23-3 corresponds topologically to the N(2)-methyl substituent that was identified as essential for MAO B inhibitory activity in the 10-chloro-1-phenylethynyl tetrahydrobenzo[b][1,6]naphthyridine series [1]. In that study, only N(2)-methyl analogs 5c–h bearing 1-phenylethynyl groups were predicted as MAO ligands and showed measurable MAO B inhibition, while N(2)-benzyl analogs 5a–b and all compounds lacking the N(2)-methyl feature (series 3, 8, and 10) were unpredicted as MAO ligands [1]. The most potent MAO B inhibitor in the series, compound 5g (IC₅₀ = 1.35 μM against MAO B, surpassing the reference inhibitor pargyline at IC₅₀ = 2.69 μM), contains the N(2)-methyl group combined with a 1-(4-fluorophenyl)ethynyl substituent—a functionalization handle that can be introduced onto CAS 1355175-23-3 through imine salt formation followed by cross-coupling, as demonstrated for the 10-chloro scaffold [1].

Monoamine oxidase B inhibition Neurodegeneration SAR N-methyl pharmacophore

Fluorine Substituent Effects on Tetrahydrobenzonaphthyridine Reactivity: 9-F vs 4-FPh-Ethynyl in MAO B Inhibition Context

Fluorine substitution plays a critical role in the bioactivity of tetrahydrobenzo[b][1,6]naphthyridine derivatives. In the 2023 MAO B inhibitor study by Kulikova et al., the 4-fluorophenyl ethynyl analog 5g (IC₅₀ = 1.35 μM) was the most potent compound, significantly outperforming the unsubstituted phenyl ethynyl analog 5c (IC₅₀ = 14.3 μM) by approximately 10.6-fold, and exceeding the 4-methoxyphenyl analog 5e (IC₅₀ = 7.09 μM) by approximately 5.3-fold [1]. The para-fluoro substituent on the phenylethynyl group was key to this potency enhancement. In the broader naphthyridine kinase inhibitor literature, the introduction of fluorine to the amino naphthyridine ring has been shown through 3D-QSAR modeling to contribute to improved molecular activity in CDK8 inhibitors [2]. CAS 1355175-23-3 incorporates fluorine directly at the 9-position of the tetrahydrobenzonaphthyridine core rather than on a pendant aryl group, which may provide distinct electronic effects on the lactam carbonyl and aromatic ring system compared to remote fluorination strategies.

Fluorine-mediated potency enhancement MAO B Tetrahydrobenzonaphthyridine Electron-withdrawing effects

Improved Physicochemical Profile Potential: Core Fluorination as a Strategy Distinct from 10-Chloro and 8-Cyano Substitution

Aqueous solubility was identified as a critical developability hurdle for tetrahydrobenzo[b][1,6]naphthyridine-based PDE5 inhibitors. The 2017 J. Med. Chem. study by Fiorito et al. explicitly addressed poor aqueous solubility of earlier quinoline-based PDE5 inhibitors through scaffold redesign, with compound 6c (8-carbonitrile, 10-((3-chloro-4-methoxybenzyl)amino) substitution) achieving improved aqueous solubility alongside an IC₅₀ of 0.056 nM [1]. Core fluorination, as present in CAS 1355175-23-3, is a well-established medicinal chemistry strategy for modulating lipophilicity (logP), metabolic stability (through oxidative metabolism blockade at the fluorinated position), and conformational preferences [2]. Compared to the 10-chloro analogs prevalent in published synthetic studies [3], the 9-fluoro-10-oxo configuration of CAS 1355175-23-3 replaces the hydrolytically labile C-10 chlorine with a stable lactam carbonyl while introducing fluorine electronic effects directly on the aromatic ring. The 6-methyl group further differentiates this compound from the 8-fluoro unsubstituted (at N-6) analog CAS 1338652-61-1, which lacks the N-alkyl substituent essential for MAO B activity [3].

Aqueous solubility Lipophilicity Drug-likeness Fluorine medicinal chemistry PDE5 inhibitors

Synthetic Versatility: A 10-Oxo Scaffold with Two Orthogonal Functionalization Vectors for Divergent Library Synthesis

CAS 1355175-23-3 offers a differentiated synthetic entry point compared to the 10-chloro intermediates that dominate the published tetrahydrobenzo[b][1,6]naphthyridine literature. The 10-chloro derivatives 3a–d reported by Kulikova et al. require a Niementowski reaction (anthranilic acid + piperidone condensation in POCl₃) for their synthesis, with yields of 68–92% [1]. These 10-chloro compounds serve as precursors for further derivatization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling at C-10 [1]. In contrast, CAS 1355175-23-3 bears a 10-oxo (lactam carbonyl) group, which provides orthogonal reactivity: the carbonyl can undergo reduction, nucleophilic addition, or conversion to thioamide/enamine derivatives, while the 9-fluoro substituent may participate in nucleophilic aromatic substitution under appropriate conditions. Additionally, the N(6)-methyl piperidine ring nitrogen serves as a site for quaternization, N-oxide formation, or N-dealkylation—transformations not accessible from the fully substituted N(2)-position in the PDE5 inhibitor lead series [2]. This dual functionalization capability (C-9 fluorine + N-6 methyl) enables divergent library synthesis that is mechanistically complementary to the C-10 and C-8 derivatization strategies employed in the literature.

Parallel synthesis Scaffold derivatization Tetrahydrobenzonaphthyridine CNS-focused chemical library

Best Research and Industrial Application Scenarios for 9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one (CAS 1355175-23-3)


MAO B-Focused CNS Drug Discovery: Synthesizing 1-Phenylethynyl-9-fluoro Analogs as Next-Generation Reversible Inhibitors

Based on the finding that N(2)-methyl substitution is a structural prerequisite for MAO B target engagement in the 10-chloro tetrahydrobenzo[b][1,6]naphthyridine series [1], CAS 1355175-23-3—with its N(6)-methyl group already in place—can be directly advanced to 1-functionalization via imine salt formation and cross-coupling with aryl acetylenes, following the synthetic methodology validated for the 10-chloro scaffold [1]. The resulting 1-phenylethynyl-9-fluoro analogs would combine the MAO-active N-methyl pharmacophore with a core-embedded fluorine atom that may modulate potency and selectivity beyond the 1.35 μM IC₅₀ achieved by the 4-fluorophenyl lead 5g [1]. Furthermore, because the MAO-active 5g and its congeners were shown to be reversible inhibitors—unlike the covalent propargylamine-based inhibitor pargyline—the 9-fluoro scaffold may yield reversible MAO B inhibitors with differentiated safety profiles [1].

Parallel Library Synthesis for PDE5 and MAO Dual-Target Exploration

The tetrahydrobenzo[b][1,6]naphthyridine scaffold has independently validated activity against both PDE5 (IC₅₀ as low as 0.056 nM for compound 6c) [2] and MAO B (IC₅₀ as low as 1.35 μM for compound 5g) [1], both targets implicated in neurodegenerative disease. CAS 1355175-23-3, with its orthogonal functionalization handles (C-9 fluorine, N-6 methyl, C-10 carbonyl), enables parallel library synthesis wherein different structural vectors can be explored simultaneously: C-10 derivatization (reduction, amination) to probe PDE5 pharmacophore requirements, and C-1 alkynylation to access the MAO B pharmacophore. This approach allows a single procurement to support two distinct lead optimization campaigns with minimal synthetic overlap, maximizing research efficiency.

Fluorine-Probe SAR Studies to Map Electronic Effects on Target Engagement and Physicochemical Properties

The 10.6-fold potency difference between 4-fluorophenyl analog 5g (IC₅₀ = 1.35 μM) and unsubstituted phenyl analog 5c (IC₅₀ = 14.3 μM) in the 10-chloro MAO B inhibitor series demonstrates that fluorine electronic effects are significant drivers of bioactivity in this scaffold class [1]. CAS 1355175-23-3 places fluorine directly on the core aromatic ring (C-9) rather than on a pendant group, enabling systematic fluorine-probe SAR studies to map how core fluorination affects target potency, isoform selectivity (MAO B vs MAO A, PDE5 vs PDE6/PDE11), and drug-like properties (logP, microsomal stability, CYP inhibition) versus the literature-precedented remote fluorination strategy [1][2].

Chemical Biology Tool Compound Precursor with a Clean 10-Oxo Handle

Unlike the 10-chloro intermediates 3a–d that have limited aqueous stability due to the labile C-Cl bond [1], CAS 1355175-23-3 features a stable 10-oxo (lactam) group that can be selectively reduced, alkylated, or converted to a thioamide for photoaffinity labeling or biotin conjugation. The 9-fluoro substituent simultaneously serves as a ¹⁹F NMR probe for binding and metabolism studies, while the N-6 methyl provides a handle for generating quaternary ammonium salts with altered cellular permeability. This combination of features makes CAS 1355175-23-3 suitable as a precursor for chemical biology tool compounds targeting PDE5- or MAO-related pathways in cellular models of neurodegeneration.

Quote Request

Request a Quote for 9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.